molecular formula C16H6ClF2N3O2 B12417375 Ido1/tdo-IN-3

Ido1/tdo-IN-3

Cat. No.: B12417375
M. Wt: 345.69 g/mol
InChI Key: KGLAAILBKHAJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ido1/tdo-IN-3 is a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. By inhibiting these enzymes, this compound has shown potential in modulating immune responses, particularly in the context of cancer immunotherapy .

Preparation Methods

The synthesis of Ido1/tdo-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the presence and concentration of the compound in various samples . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ido1/tdo-IN-3 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with several reagents under specific conditions to form major products. For instance, it can be oxidized to form kynurenine, a key metabolite in the kynurenine pathway . Common reagents used in these reactions include ammonium acetate buffer and methanol .

Scientific Research Applications

Cancer Immunotherapy

Ido1/Tdo-IN-3 has shown promise in enhancing the effectiveness of immunotherapies. In preclinical studies, inhibition of IDO1 has been linked to improved outcomes when combined with checkpoint inhibitors or other forms of immunotherapy. For example:

  • Melanoma Models : In mouse models of melanoma, this compound treatment led to increased CD8+ T cell proliferation and enhanced anti-tumor immunity .
  • Gliomas : Research indicates that IDO1 and TDO contribute to glioma malignancy through the kynurenine pathway, suggesting that their inhibition could be beneficial in treating this aggressive cancer type .

Combination Therapies

This compound is being investigated for use in combination with other therapeutic agents:

  • Chemotherapy : Studies indicate that IDO1 inhibitors can enhance the efficacy of cytotoxic chemotherapy by preventing tumor-induced immune suppression .
  • Radiotherapy : Inhibition of IDO1 may also improve responses to radiotherapy by promoting local immune activation .

Case Study 1: Melanoma Treatment

In a study involving B16-F10 melanoma cells, treatment with this compound resulted in a significant reduction in tumor growth compared to control groups. The compound was shown to enhance T-cell activity and reduce regulatory T-cell populations within the tumor microenvironment .

Case Study 2: Ovarian Cancer

Research on primary cell cultures from ovarian cancer patients demonstrated that this compound effectively inhibited IDO1 activity induced by inflammatory cytokines like IFN-γ. This suggests potential for patient stratification based on IDO1 expression levels .

Data Table: Efficacy of this compound in Various Cancer Models

Cancer TypeModel TypeTreatment OutcomeReference
MelanomaMouse ModelReduced tumor growth; enhanced T-cell activity
GliomaCell Line StudiesIncreased AhR expression; enhanced migration
Ovarian CancerPrimary Cell CulturesInhibition of IDO1 activity; potential for patient stratification

Mechanism of Action

The mechanism of action of Ido1/tdo-IN-3 involves the inhibition of IDO1 and TDO, which are key enzymes in the kynurenine pathway. By inhibiting these enzymes, the compound reduces the conversion of tryptophan to kynurenine, thereby modulating immune responses. This inhibition leads to the suppression of T-cell activity and the activation of regulatory T cells, which play a role in immune tolerance and tumor immune escape .

Biological Activity

Ido1/Tdo-IN-3 is a compound that targets the enzymes Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO). Both enzymes play crucial roles in the metabolism of tryptophan along the kynurenine pathway, which has significant implications in cancer immunotherapy and immune regulation. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of IDO1 and TDO

IDO1 and TDO are enzymes that catalyze the first step in the conversion of L-tryptophan to L-kynurenine. This process is critical for immune modulation, particularly in the tumor microenvironment where it contributes to immunosuppression. The activity of these enzymes leads to tryptophan depletion and kynurenine accumulation, which can inhibit T cell proliferation and promote regulatory T cell differentiation, thus facilitating tumor immune escape .

Table 1: Comparison of IDO1 and TDO

FeatureIDO1TDO
Location CytosolicPrimarily hepatic
Activity Higher enzymatic activityLower enzymatic activity
Regulation Induced by inflammatory cytokinesRegulated by tryptophan levels
Role in Cancer ImmunosuppressiveAssociated with tumor progression

Biological Activity of this compound

This compound has been identified as a dual inhibitor of both IDO1 and TDO. Its biological activity is characterized by the following mechanisms:

  • Inhibition of Kynurenine Production : By inhibiting both IDO1 and TDO, this compound reduces kynurenine levels in the tumor microenvironment. This reduction can restore tryptophan availability for T cells, enhancing their anti-tumor activity .
  • Restoration of Immune Function : The inhibition of IDO1 and TDO leads to increased proliferation of effector T cells and reduced regulatory T cell populations. This shift can enhance the overall immune response against tumors .

Case Study 1: Renal Cell Carcinoma (RCC)

A study involving patients with metastatic renal cell carcinoma (mRCC) demonstrated that high levels of kynurenine were associated with poor prognosis. The use of this compound in preclinical models showed promising results in reversing immunosuppression induced by elevated kynurenine levels. The combination therapy with immune checkpoint inhibitors (ICIs) further enhanced tumor regression compared to monotherapy .

Case Study 2: Glioblastoma

In glioblastoma models, the co-inhibition of IDO1 and TDO using this compound resulted in decreased tumor growth and improved survival rates. The study highlighted that dual inhibition could effectively alter the immune landscape within tumors, promoting a more favorable environment for anti-tumor immunity .

Research Findings

Recent research has focused on understanding the molecular mechanisms underlying the action of this compound. Key findings include:

  • Mechanism of Action : The compound acts by blocking the active sites of both enzymes, preventing substrate binding and subsequent product formation .
  • Synergistic Effects : When combined with other immunotherapies, such as PD-1 inhibitors, this compound demonstrated synergistic effects leading to enhanced anti-tumor responses .

Q & A

Basic Research Questions

Q. What are the recommended methodologies to determine the solubility and stability of Ido1/TDO-IN-3 in experimental settings?

  • Answer : Solubility can be assessed using solvents like DMSO, ethanol, or PEG400, as outlined in solubility protocols for in vitro and in vivo studies. For stability, storage at -20°C or -80°C is advised for long-term preservation, with short-term use at 4°C. Stability under experimental conditions (e.g., pH, temperature) should be validated via HPLC or mass spectrometry .

Q. How can researchers design initial dose-response experiments for this compound?

  • Answer : Begin with in vitro assays (e.g., enzyme inhibition assays) using concentrations derived from the compound’s IC50 values. Use logarithmic dilution series (e.g., 1 nM–10 µM) to establish a dose-response curve. For in vivo studies, calculate doses based on solubility data (e.g., 2.5 mg/mL in 20% SBE-β-CD/saline) and adjust for species-specific metabolic rates .

Q. What frameworks (e.g., PICO, FINER) are suitable for structuring research questions about this compound’s efficacy?

  • Answer : The PICO framework (Population: target cells/organisms; Intervention: this compound dosage; Comparison: untreated/control groups; Outcome: enzyme inhibition) ensures specificity. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate the experimental design’s rigor and alignment with knowledge gaps .

Q. How should researchers validate assay protocols when testing this compound’s inhibitory effects?

  • Answer : Include positive controls (e.g., known IDO1/TDO inhibitors) and negative controls (solvent-only). Replicate experiments across independent batches to assess variability. Use statistical tools (e.g., ANOVA) to confirm significance and minimize false positives .

Advanced Research Questions

Q. What strategies address contradictions in data when this compound shows variable efficacy across cell lines?

  • Answer : Perform cross-validation using orthogonal assays (e.g., Western blot for protein expression, qPCR for gene regulation). Analyze confounding variables like cell line-specific metabolic pathways or off-target effects via CRISPR screening or proteomics .

Q. How can researchers optimize in vivo administration routes for this compound while ensuring bioavailability?

  • Answer : Compare pharmacokinetic profiles after intraperitoneal (IP), intravenous (IV), and oral administration. Use formulations like PEG400 or SBE-β-CD to enhance solubility. Monitor plasma concentration via LC-MS/MS and adjust dosing intervals based on half-life data .

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound with other immunotherapies?

  • Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Use machine learning algorithms to identify predictive biomarkers for combination efficacy. Validate findings with in vivo tumor models .

Q. How can researchers mitigate fraud risks in online surveys or data collection for this compound clinical studies?

  • Answer : Implement attention-check questions (e.g., “Select ‘Strongly Agree’ for this item”) and require open-ended responses to detect bots. Use IP address tracking and CAPTCHA systems. Document protocols in ethics board applications .

Q. What ethical considerations apply when designing longitudinal studies involving this compound?

  • Answer : Ensure informed consent includes risks of long-term immunosuppression. Use anonymized data storage and regular toxicity monitoring. Follow guidelines for animal welfare (e.g., 3Rs: Replacement, Reduction, Refinement) .

Q. How can molecular docking studies predict this compound’s interactions with IDO1/TDO enzymes?

  • Answer : Use software like AutoDock Vina to model binding affinities based on the compound’s structure (PubChem CID: 148191880). Validate predictions with mutagenesis studies targeting active-site residues (e.g., heme-binding regions) .

Q. Methodological Guidance

Q. What steps ensure reproducibility when preparing this compound stock solutions?

  • Answer : Use calibrated pipettes and sterile solvents. Document solvent ratios (e.g., 10% DMSO + 40% PEG300) and storage conditions. Share detailed protocols via platforms like protocols.io to standardize workflows .

Q. How should researchers conduct systematic reviews to identify gaps in this compound literature?

  • Answer : Use databases like PubMed and Scopus with Boolean search terms (e.g., “IDO1 inhibitor” AND “cancer”). Apply PRISMA guidelines to screen studies, and categorize findings by mechanism, efficacy, and limitations .

Q. What biomarkers are critical for assessing this compound’s therapeutic impact in preclinical models?

  • Answer : Measure kynurenine/tryptophan ratios (IDO1 activity) and inflammatory cytokines (e.g., IFN-γ). Use PET imaging to track tumor metabolism changes post-treatment .

Properties

Molecular Formula

C16H6ClF2N3O2

Molecular Weight

345.69 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-6-fluorobenzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C16H6ClF2N3O2/c17-11-6-8(2-4-12(11)19)22-14-13(20-21-22)15(23)10-5-7(18)1-3-9(10)16(14)24/h1-6H

InChI Key

KGLAAILBKHAJFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C3=C(C(=O)C4=C(C3=O)C=CC(=C4)F)N=N2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.